

physical and chemical properties of N-Methylarachidonamide

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Compound of Interest

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N-Methylarachidonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylarachidonamide is a synthetic cannabinoid and an analog of the endogenous cannabinoid anandamide. As a member of the N-acylethanolamine family, it exhibits significant biological activity, primarily through its interaction with the endocannabinoid system. This technical guide provides a detailed overview of the physical and chemical properties of **N-Methylarachidonamide**, along with comprehensive experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its key signaling pathways, focusing on its interactions with cannabinoid receptors and the metabolic enzyme Fatty Acid Amide Hydrolase (FAAH). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid research, pharmacology, and drug development.

Physical and Chemical Properties

N-Methylarachidonamide is a lipophilic molecule, a characteristic that significantly influences its solubility and biological interactions. While specific experimental data for some properties

are limited, the following tables summarize its known and predicted physicochemical characteristics.

Table 1: General Properties of **N-Methylarachidonamide**

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₅ NO	LookChem[1]
Molecular Weight	317.51 g/mol	LookChem[1]
IUPAC Name	(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide	-
CAS Number	156910-29-1	LookChem[1]

Table 2: Predicted Physicochemical Properties of **N-Methylarachidonamide**

Property	Predicted Value	Source
Boiling Point	469.6 ± 34.0 °C	LookChem[1]
pKa	16.43 ± 0.46	LookChem[1]
Density	0.892 ± 0.06 g/cm ³	LookChem[1]
LogP	6.269	LookChem[1]

Table 3: Solubility Profile of **N-Methylarachidonamide**

Solvent	Solubility	Notes
DMSO	Soluble	Fatty acid amides generally exhibit good solubility in DMSO. [2] [3]
Ethanol	Soluble	Many lipid-based molecules are soluble in ethanol. [4]
Water	Insoluble	Due to its high lipophilicity (predicted LogP of 6.269), N-Methylarachidonamide is expected to be practically insoluble in water. [1] [5]

Storage and Stability:

For long-term storage, it is recommended to store **N-Methylarachidonamide** as a solid at -20°C.[\[6\]](#)[\[7\]](#)[\[8\]](#) Solutions in organic solvents should also be stored at low temperatures to minimize degradation.[\[8\]](#)[\[9\]](#) Stability studies for drug products recommend assessing degradation under various conditions, including temperature and humidity, over time.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

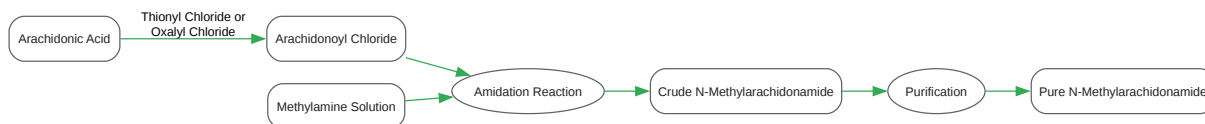
Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **N-Methylarachidonamide**, as well as protocols for studying its biological activity.

Synthesis of N-Methylarachidonamide

This protocol describes a general method for the synthesis of N-arachidonoyl amines, which can be adapted for **N-Methylarachidonamide**.[\[11\]](#)[\[12\]](#)

Workflow for the Synthesis of **N-Methylarachidonamide**:



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Caption: General workflow for the synthesis of **N-Methylarachidonamide**.

Materials:

- Arachidonic acid
- Oxalyl chloride or thionyl chloride
- Methylamine solution (e.g., in THF or water)
- Anhydrous dichloromethane (DCM)
- Anhydrous triethylamine (TEA) or other suitable base
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction (e.g., ethyl acetate, hexane)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Activation of Arachidonic Acid:
 - Dissolve arachidonic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0°C in an ice bath.

- Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.
- Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude arachidonoyl chloride.
- Amidation Reaction:
 - Dissolve the crude arachidonoyl chloride in anhydrous DCM.
 - In a separate flask, prepare a solution of methylamine (typically 2-3 equivalents) and a non-nucleophilic base like triethylamine (to scavenge the HCl byproduct) in anhydrous DCM.
 - Cool the methylamine solution to 0°C.
 - Slowly add the arachidonoyl chloride solution to the methylamine solution with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
- Work-up and Extraction:
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude **N-Methylarachidonamide**.

Purification of N-Methylarachidonamide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying fatty acid amides.^{[13][14][15][16][17]}

Workflow for the Purification of **N-Methylarachidonamide**:



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Caption: General workflow for the HPLC purification of **N-Methylarachidonamide**.

Materials:

- Crude **N-Methylarachidonamide**
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)
- Preparative C18 HPLC column

Procedure:

- Sample Preparation: Dissolve the crude **N-Methylarachidonamide** in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water).
- HPLC Conditions:
 - Column: Preparative C18 column (e.g., 10 μ m particle size, 250 x 21.2 mm).

- Mobile Phase A: Water with 0.1% TFA or formic acid.
- Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
- Gradient: A typical gradient would start with a lower percentage of mobile phase B and gradually increase to elute the compound. For a lipophilic molecule like **N-Methylarachidonamide**, a starting condition of 50-60% B might be appropriate, increasing to 95-100% B over 20-30 minutes. The optimal gradient should be determined empirically using analytical HPLC first.
- Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
- Detection: UV detection at a wavelength where the amide bond absorbs (around 210-220 nm).
- Purification and Analysis:
 - Inject the dissolved sample onto the equilibrated HPLC column.
 - Collect fractions corresponding to the major peak.
 - Analyze the purity of the collected fractions using analytical HPLC.
 - Pool the fractions with the desired purity.
 - Remove the organic solvent under reduced pressure and lyophilize the remaining aqueous solution to obtain the pure **N-Methylarachidonamide** as a solid.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of N-acyl amides in biological matrices.^{[18][19][20][21][22]}

Workflow for LC-MS/MS Analysis of **N-Methylarachidonamide**:



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Caption: General workflow for the LC-MS/MS analysis of **N-Methylarachidonamide**.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- Internal standard (e.g., deuterated **N-Methylarachidonamide**)
- Extraction solvent (e.g., ethyl acetate, acetonitrile)
- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column

Procedure:

- Sample Preparation:
 - To a known amount of the biological sample, add the internal standard.
 - Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a protein precipitation with cold acetonitrile.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the initial mobile phase.
- LC-MS/MS Conditions:
 - Column: C18 analytical column (e.g., 1.7 μm particle size, 50 x 2.1 mm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient similar to the one used for purification, but on an analytical scale, should be developed to achieve good separation from other matrix components.

- Flow Rate: Typically 0.2-0.4 mL/min for an analytical column.
- Ionization: Positive ion mode electrospray ionization (ESI+).
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the $[M+H]^+$ of **N-Methylarachidonamide**, and specific product ions will be monitored for quantification and confirmation. The exact MRM transitions should be optimized by infusing a standard solution of the analyte.
- Quantification:
 - Generate a calibration curve using known concentrations of **N-Methylarachidonamide** and the internal standard.
 - Quantify the amount of **N-Methylarachidonamide** in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

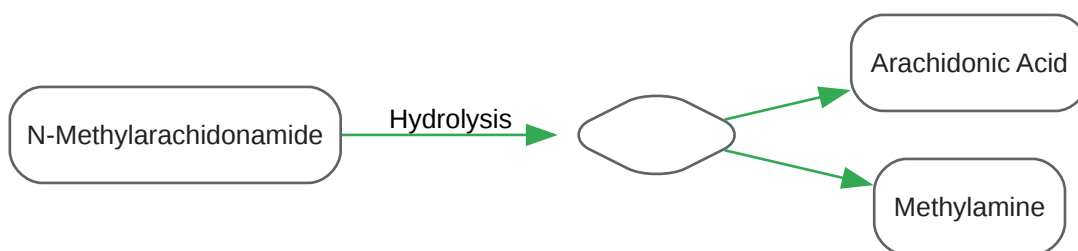
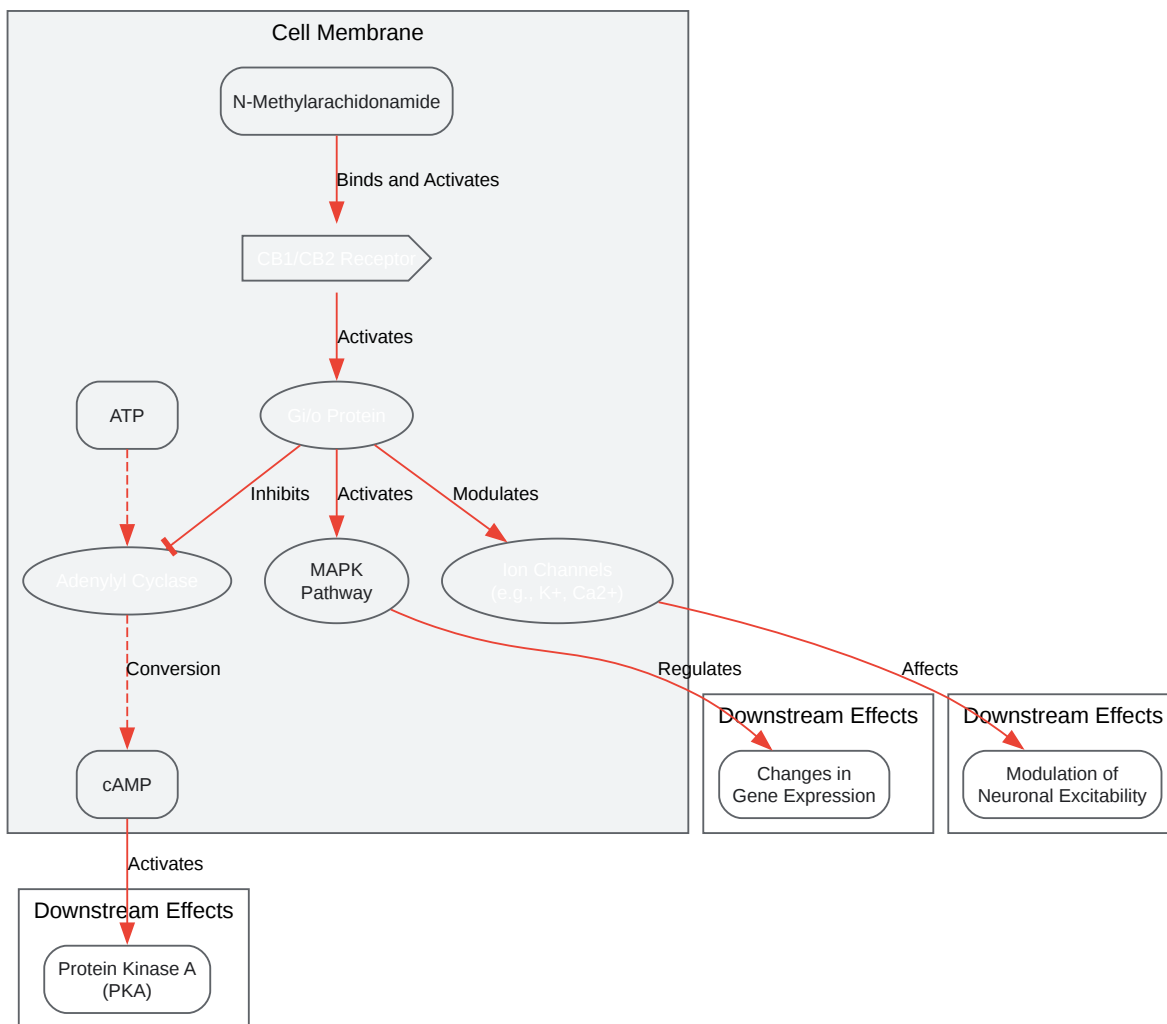
Signaling Pathways

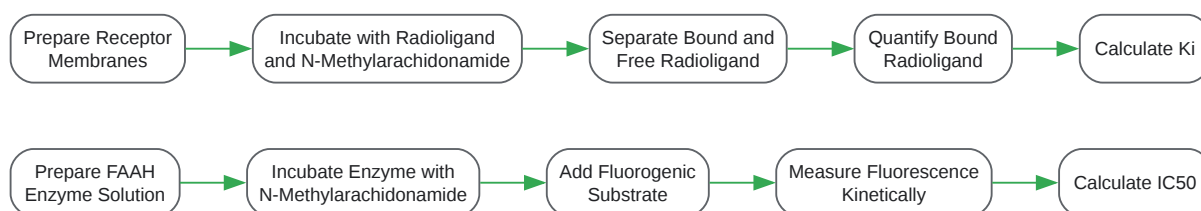
N-Methylarachidonamide primarily exerts its biological effects by interacting with the endocannabinoid system, which is composed of cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

Interaction with Cannabinoid Receptors

N-Methylarachidonamide is an agonist at both the CB1 and CB2 cannabinoid receptors.^[23] ^[24] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Signaling Pathway of **N-Methylarachidonamide** at Cannabinoid Receptors:





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